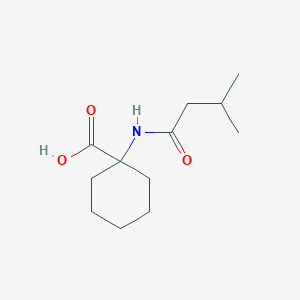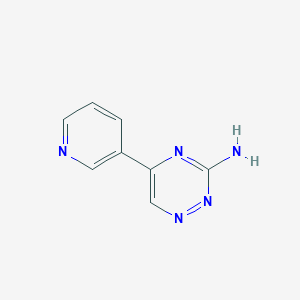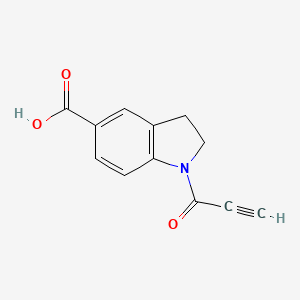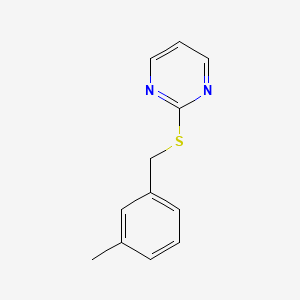![molecular formula C12H16ClNO2 B6614002 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide CAS No. 40023-20-9](/img/structure/B6614002.png)
2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide, also known as 2-chloro-N-isopropylacetanilide or 2-chloro-N-isopropyl-4-methoxyacetanilide, is an organic compound with a molecular formula of C11H14ClNO2. It is a white crystalline solid with a melting point of 95-96°C and a boiling point of 282-283°C. It is soluble in water, ethanol, and methanol. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is not well understood. However, it is believed to involve the formation of a reactive intermediate, which can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide have not been extensively studied. However, it is believed to have some effects on the nervous system, as it has been shown to inhibit the release of neurotransmitters in the brain. Additionally, it has been shown to have some effects on the immune system, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, it is relatively non-toxic and has low volatility, making it safe to handle in the laboratory. The main limitation of using this compound in laboratory experiments is its reactivity, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
For the use of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used as a starting material for the development of new synthetic methods and catalysts. Additionally, it could be used as a building block for the synthesis of more complex molecules. Finally, it could be used in the development of new analytical techniques and technologies.
Métodos De Síntesis
2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is synthesized by reacting aniline with isopropyl acetate in the presence of hydrochloric acid. The reaction proceeds via the formation of an aniline hydrochloride intermediate, which is then reacted with isopropyl acetate to form the desired product. The reaction can be carried out in aqueous or non-aqueous solvents at temperatures ranging from 0-100°C.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of the antifungal agent terbinafine, the anti-inflammatory agent ibuprofen, the anti-tumor agent tofacitinib, and the anti-HIV agent raltegravir. It has also been used in the synthesis of the insecticides imidacloprid and acetamiprid, the herbicide glyphosate, and the dye methylene blue.
Propiedades
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-11(14-12(15)8-13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZBNROYPLBSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)

![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)



![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)


amine](/img/structure/B6614018.png)

